molecular formula C11H14Cl2N2O2S B13885376 [1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine

[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine

Cat. No.: B13885376
M. Wt: 309.2 g/mol
InChI Key: NNCIALYXSHNHSY-UHFFFAOYSA-N
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Description

[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine is an organic compound characterized by the presence of a pyrrolidine ring attached to a methanamine group, with a sulfonyl group and two chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The chlorine atoms on the phenyl ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine is unique due to the combination of its sulfonyl group and pyrrolidine ring, which confer specific reactivity and binding properties

Properties

Molecular Formula

C11H14Cl2N2O2S

Molecular Weight

309.2 g/mol

IUPAC Name

[1-(3,4-dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C11H14Cl2N2O2S/c12-10-4-3-9(6-11(10)13)18(16,17)15-5-1-2-8(15)7-14/h3-4,6,8H,1-2,5,7,14H2

InChI Key

NNCIALYXSHNHSY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)CN

Origin of Product

United States

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